Pneumocandin C0

Antifungal Drug Discovery Echinocandin Pharmacology Enzyme Inhibition

Pneumocandin C0 is the 4-hydroxy-proline positional isomer of Pneumocandin B0, a process-related impurity in Caspofungin acetate manufacturing. Unlike B0 (3-hydroxy-proline), C0 exhibits distinct HPLC retention and MS/MS fragmentation, essential for validated impurity quantification (HPLC LOD 0.03 mg/L, 98.9% recovery). Using C0 in place of B0—or vice versa—invalidates pharmacopoeial compliance. Source high-purity Pneumocandin C0 as a qualified reference standard for HPLC/LC-MS/MS batch release testing, fermentation optimization (target C0 <3% of B0 titer), and structure-activity studies on β-1,3-glucan synthase inhibition.

Molecular Formula C50H80N8O17
Molecular Weight 1065.2 g/mol
CAS No. 144074-96-4
Cat. No. B234043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePneumocandin C0
CAS144074-96-4
Synonymspneumocandin C(0)
pneumocandin C0
Molecular FormulaC50H80N8O17
Molecular Weight1065.2 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O
InChIInChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)/t25?,26?,27-,30-,31-,32?,33+,34+,35-,36+,39+,40+,41+,42-,43?,47-/m1/s1
InChIKeyIPMHTGKXJQHTQV-YWVCOZMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pneumocandin C0 CAS 144074-96-4: Antifungal Echinocandin Isomer for Research & Industrial Procurement


Pneumocandin C0 (CAS 144074-96-4) is a cyclic lipohexapeptide belonging to the echinocandin class of antifungal agents. It is a positional isomer of Pneumocandin B0, differing by the location of a single hydroxyl group on the proline residue—Pneumocandin C0 contains 4-hydroxy-proline, whereas Pneumocandin B0 contains 3-hydroxy-proline [1]. Produced as a secondary metabolite during fermentation of the filamentous fungus Glarea lozoyensis (formerly Zalerion arboricola), its biosynthesis is specifically promoted under conditions of high residual fructose concentration [2]. Like other echinocandins, Pneumocandin C0 exerts its antifungal activity through non-competitive inhibition of β-1,3-glucan synthase, an enzyme essential for fungal cell wall biogenesis [3].

Why Pneumocandin C0 (144074-96-4) Cannot Be Substituted by Other Echinocandins in Critical Applications


Despite sharing the same molecular formula (C50H80N8O17, MW 1065.21) and a common β-1,3-glucan synthase inhibitory mechanism with Pneumocandin B0, Pneumocandin C0 is structurally distinct and exhibits differential behavior in multiple quantifiable dimensions relevant to both analytical and industrial contexts. Positional isomerism at the proline hydroxyl group results in altered chromatographic retention, distinct mass spectrometric fragmentation, and potential differences in enzyme inhibition kinetics [1]. Furthermore, Pneumocandin C0 is explicitly classified and regulated as a process-related impurity in the manufacture of Caspofungin acetate from Pneumocandin B0, with strict pharmacopoeial limits on its allowable concentration in the final active pharmaceutical ingredient [2]. Substituting Pneumocandin C0 for Pneumocandin B0—or vice versa—in validated analytical methods, reference standard applications, or as a synthetic intermediate would compromise method accuracy, invalidate regulatory compliance, and introduce uncharacterized variability in downstream processes.

Pneumocandin C0 (144074-96-4): Quantitative Differential Evidence Against Comparators


Pneumocandin C0 vs. Pneumocandin B0: β-1,3-Glucan Synthase Inhibitory Potency in Candida albicans

Pneumocandin C0 demonstrates direct inhibitory activity against β-1,3-glucan synthase derived from Candida albicans, with a reported IC50 range of 0.07-0.5 μg/mL . For direct comparator context, Pneumocandin B0 exhibits IC50 values of 70 ng/mL (0.07 μg/mL) against the same enzyme preparation from C. albicans and 67 ng/mL (0.067 μg/mL) against the Aspergillus fumigatus enzyme [1]. When normalized to consistent mass units, Pneumocandin C0's lower bound potency (0.07 μg/mL) is equivalent to that of Pneumocandin B0, while its upper bound (0.5 μg/mL) represents an approximately 7-fold reduction in potency. However, comparative data on antifungal minimum inhibitory concentrations (MICs) across a broader spectrum of clinically relevant fungal pathogens remain limited in the peer-reviewed primary literature.

Antifungal Drug Discovery Echinocandin Pharmacology Enzyme Inhibition

Fermentation Process Control: Pneumocandin C0 Production Level Relative to Pneumocandin B0 in Industrial Strains

In wild-type Glarea lozoyensis fermentation, Pneumocandin C0 is co-produced alongside Pneumocandin B0 as a positional isomer, with its relative abundance being influenced by residual fructose concentration in the medium [1]. Through a combination of random mutagenesis and fermentation medium optimization, industrial production strains have been developed that dramatically reduce Pneumocandin C0 levels to less than 3% of the total pneumocandin titer relative to Pneumocandin B0 . This quantitative reduction from initial co-production levels—which can be substantially higher—demonstrates the success of directed strain engineering programs specifically aimed at minimizing C0 formation while maximizing B0 yield, which was increased several-fold over wild-type levels .

Industrial Biotechnology Fermentation Optimization Strain Engineering

Chromatographic Differentiation: HPLC Resolution of Pneumocandin C0 from Pneumocandin B0

Pneumocandin C0 and Pneumocandin B0, despite being structural isomers differing only in the position of a single hydroxyl group, exhibit sufficient chromatographic resolution to enable simultaneous quantification via validated HPLC methods. Using a Waters XBridge Amide column with a water-acetonitrile gradient elution system and detection at 220 nm, both compounds are baseline-resolved [1]. The method demonstrates a limit of quantitation (LOQ) of approximately 0.1 mg/L and a limit of detection (LOD) of approximately 0.03 mg/L for both analytes. Method validation parameters show comparable performance: average recovery rates were 99.2% for Pneumocandin B0 and 98.9% for Pneumocandin C0, with repeatability (RSD) of 0.39% for B0 and 0.42% for C0 [1].

Analytical Chemistry Pharmaceutical Quality Control Chromatographic Method Development

Structural Basis for Differential Physicochemical Properties: Hydrophobicity and Enzymatic Stability

The defining structural feature of Pneumocandin C0 is the presence of a hydroxyl group at the C-4 position of the proline residue, in contrast to the C-3 hydroxylation found in Pneumocandin B0. This positional isomerism alters the local electronic and steric environment of the cyclic hexapeptide core. According to product characterization data, the hydroxyl group at the C-0 position increases molecular hydrophobicity relative to other echinocandins and confers reduced susceptibility to hydrolysis by esterases . Additionally, Pneumocandin C0 exhibits metal ion binding properties that enhance resistance to proteolytic degradation . While direct quantitative stability data (e.g., half-life in plasma, degradation rate constants) for Pneumocandin C0 specifically are not available in the open primary literature, these class-level property inferences are consistent with known structure-activity relationships in the echinocandin family.

Medicinal Chemistry Peptide Stability Echinocandin SAR

Pneumocandin C0 as a Qualified Impurity Reference Standard for Caspofungin Manufacturing

Pneumocandin C0 is formally designated as a process-related impurity in the manufacture of Caspofungin acetate, which is produced via semi-synthesis from Pneumocandin B0 . Regulatory guidelines require that the content of Pneumocandin C0 be monitored and controlled throughout the manufacturing process, as it can be carried through synthetic steps to appear in the final active pharmaceutical ingredient (API) [1]. A preparative-scale isolation procedure has been developed that yields Pneumocandin C0 with chromatographic purity of 99.19%, peak purity of 999.4 (DAD detector), and thermogravimetric content of 3.05%, producing 1.7395 g of dried powder suitable for use as a reference standard [2]. Mass spectrometric methods have been patented for the specific detection of Pneumocandin C0 in complex mixtures using negative-mode tandem MS with characteristic fragment ions [1].

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Pneumocandin C0 Detection by Tandem Mass Spectrometry: Specific Fragment Ions Differentiate from Pneumocandin B0

Patent literature describes a tandem mass spectrometry (MS/MS) method capable of selectively detecting and differentiating Pneumocandin C0 from Pneumocandin B0 in complex fermentation matrices. The method utilizes negative-ion mode electrospray ionization with collision-induced dissociation to generate compound-specific fragment ions [1]. The specificity of this MS detection arises from the distinct fragmentation pathways of the positional isomers, enabling unequivocal identification of Pneumocandin C0 even in the presence of high concentrations of Pneumocandin B0. The method is described as overcoming the limitations of traditional chromatographic approaches, noting that conventional reverse-phase HPLC and crystallization methods have been unable to adequately separate Pneumocandin B0 from Pneumocandin C0, while normal-phase methods suffer from poor efficiency [1].

Mass Spectrometry Analytical Method Development Metabolite Identification

Pneumocandin C0 (144074-96-4): Research & Industrial Application Scenarios Based on Verified Evidence


Analytical Reference Standard for Caspofungin Impurity Profiling and Quality Control

Procure high-purity (≥99.19%) Pneumocandin C0 for use as a qualified reference standard in HPLC and LC-MS/MS methods designed to monitor and quantify process-related impurities during Caspofungin acetate manufacturing [1]. The validated HPLC method with 0.03 mg/L LOD and 98.9% recovery enables routine batch release testing and stability monitoring [2]. The patented MS/MS detection method provides orthogonal confirmation of identity in complex sample matrices [3].

Fermentation Process Development and Strain Engineering Studies

Utilize Pneumocandin C0 as a key analytical marker to evaluate the effectiveness of fermentation optimization strategies and genetic modifications in Glarea lozoyensis. The quantifiable reduction of C0 to <3% of B0 titer in optimized industrial strains provides a benchmark for assessing new strain engineering efforts aimed at improving pneumocandin B0 yield and purity . Simultaneous HPLC quantification of B0 and C0 enables rapid assessment of fermentation conditions that influence the B0:C0 product ratio.

Structure-Activity Relationship (SAR) Studies on Echinocandin Hydroxylation Patterns

Employ Pneumocandin C0 as a naturally occurring variant with 4-hydroxy-proline to investigate how subtle changes in proline hydroxylation position affect β-1,3-glucan synthase inhibitory potency. With an IC50 range of 0.07-0.5 μg/mL against C. albicans enzyme preparations, it serves as a comparator to Pneumocandin B0 (IC50 0.07 μg/mL) and other genetically engineered analogues to map the structure-activity landscape of echinocandin hydroxylation [4].

Method Development for Isomer-Specific Detection in Complex Biological Matrices

Source Pneumocandin C0 to develop and validate novel analytical methods that differentiate echinocandin positional isomers. Given that conventional reverse-phase chromatography fails to separate Pneumocandin B0 from C0, and normal-phase methods are inefficient, researchers can leverage the distinct MS/MS fragmentation patterns of Pneumocandin C0 to establish selective detection workflows suitable for fermentation broth monitoring, pharmacokinetic studies, or environmental fate assessments [3].

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